molecular formula C13H12ClN3S B1384180 Azure C CAS No. 531-57-7

Azure C

Cat. No.: B1384180
CAS No.: 531-57-7
M. Wt: 277.77 g/mol
InChI Key: DDGMDTGNGDOUPX-UHFFFAOYSA-N
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Description

Azure C is an organic chloride salt having 3-amino-7-(methylamino)phenothiazin-5-ium as the counterion. It has a role as a fluorochrome and a histological dye. It contains a 3-amino-7-(methylamino)phenothiazin-5-ium.

Biochemical Analysis

Biochemical Properties

Azure C plays a significant role in biochemical reactions, particularly in staining and identifying cellular components. It interacts with nucleic acids, proteins, and enzymes, facilitating the visualization of cellular structures under a microscope. This compound binds to nucleic acids through intercalation, which allows it to be used in staining techniques for DNA and RNA. Additionally, it interacts with proteins by forming non-covalent bonds, which can alter the protein’s conformation and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by altering the activity of key signaling molecules and transcription factors. For instance, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids, inhibiting or promoting the transcription of specific genes. This binding can lead to changes in gene expression and subsequent cellular responses. This compound also interacts with enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and changes in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under ambient conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stain cellular components without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to optimal staining without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on cellular and tissue function .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound can inhibit the activity of enzymes involved in oxidative phosphorylation, leading to reduced ATP production and altered energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its ability to bind to nucleic acids and modulate gene expression .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with DNA and RNA to influence gene expression. Its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production .

Properties

IUPAC Name

7-methyliminophenothiazin-10-ium-3-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c1-15-9-3-5-11-13(7-9)17-12-6-8(14)2-4-10(12)16-11;/h2-7H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGMDTGNGDOUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C=CC2=[NH+]C3=C(C=C(C=C3)N)SC2=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040159
Record name Azure C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green or dark green solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Azure C
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12018
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

531-57-7
Record name Azure C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azure C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16165
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azure C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-7-methylaminophenothiazin-5-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AZURE C
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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